N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with an imidazole moiety at the 2-position and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group at the 8-position. This hybrid structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets. The quinoline scaffold is known for its role in medicinal chemistry, particularly in antimalarial and anticancer agents, while the imidazole group enhances binding to metalloenzymes or receptors via hydrogen bonding and π-π stacking interactions. The dihydrobenzo[b][1,4]dioxine moiety contributes to the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development.
Properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-21(18-12-27-16-6-1-2-7-17(16)28-18)23-15-5-3-4-14-8-9-19(24-20(14)15)25-11-10-22-13-25/h1-11,13,18H,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFFSHFQDSZLIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a quinoline moiety and an imidazole ring, contributing to its biological activity. The molecular formula is with a molecular weight of 374.5 g/mol. The presence of the benzodioxine structure is notable for its associated biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this structure. For instance, derivatives with similar frameworks have exhibited significant cytotoxicity against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : A study evaluated several derivatives for their anticancer activity using MTT assays. Compounds similar to this compound showed IC50 values ranging from 0.275 µM to 4.18 µM against cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .
- Mechanism of Action : The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation. For example, compounds targeting the Axl kinase pathway demonstrated remarkable potency with IC50 values as low as 0.010 µM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazole and quinoline rings can significantly influence the biological activity of these compounds. For instance, the introduction of electron-withdrawing groups on the quinoline moiety has been associated with increased anticancer activity .
| Compound Structure | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.275 | HEPG2 |
| Similar Quinoline Derivative | 0.41785 | MCF7 |
| Axl Kinase Inhibitor | 0.010 | A549 |
Additional Biological Activities
Beyond anticancer properties, compounds in this class have also shown:
Comparison with Similar Compounds
(a) Benzimidazole Derivatives
Compound 27 (N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-1H-benzo[d]imidazole-2-carboxamide) shares structural similarities with the target compound, particularly in its carboxamide linker and aromatic systems. However, it replaces the quinoline-imidazole unit with a benzimidazole scaffold. The benzimidazole derivatives exhibit strong inhibitory activity against indoleamine 2,3-dioxygenase-1 (IDO1), with an IC₅₀ of 0.12 µM for Compound 27, suggesting that the quinoline-imidazole hybrid may offer distinct binding advantages in enzyme inhibition.
(b) Tetrahydroimidazo[1,2-a]pyridine Derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) features a fused bicyclic system but lacks the dihydrobenzo[b][1,4]dioxine group. Its synthesis yields (51%) and higher melting point (243–245°C vs. ~220–230°C for the target compound) indicate reduced solubility compared to the quinoline-based analogue. The nitrophenyl and cyano groups in 1l enhance electron-withdrawing effects, which may limit metabolic stability compared to the target compound’s dihydrodioxine moiety.
(c) Dihydrobenzo[1,4]dioxine Derivatives
N-Ethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide shares the dihydrobenzo[b][1,4]dioxine-carboxamide backbone but lacks the quinoline-imidazole substituent. The ethylamide group may confer faster renal clearance compared to the bulkier quinoline-imidazole group in the target compound.
Physicochemical and Pharmacokinetic Properties
The target compound’s intermediate melting point suggests balanced lipophilicity, which may enhance membrane permeability compared to the more polar Compound 1l. Its synthetic yield is expected to be moderate (based on analogues like Compound 27), but optimization is required to match the efficiency of benzimidazole derivatives.
Spectroscopic and Analytical Data
- 1H NMR: The target compound’s quinoline protons are expected to resonate at δ 8.5–9.0 ppm, overlapping with Compound 27’s benzimidazole signals (δ 7.06–8.34 ppm). The dihydrodioxine protons (δ 4.5–5.5 ppm) would differ from Compound 1l’s tetrahydroimidazopyridine protons (δ 3.0–4.0 ppm).
- HRMS : A molecular ion peak at m/z 435.1421 (calculated for C₂₃H₁₉N₄O₃) would confirm the target compound’s structure, contrasting with Compound 1l’s [M+H]+ at m/z 543.1778.
Q & A
Q. What structural features of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide are critical for its reactivity or biological activity?
The compound's reactivity and bioactivity stem from its hybrid heterocyclic architecture:
- Imidazole ring : Enhances hydrogen bonding and π-π stacking with biological targets, common in kinase inhibitors and antimicrobial agents .
- Quinoline scaffold : Facilitates intercalation with DNA or protein pockets, as seen in antimalarial and anticancer compounds .
- Dihydrobenzo[d][1,4]dioxine carboxamide : Provides conformational rigidity and metabolic stability, critical for pharmacokinetic optimization .
Methodological Insight : Prioritize NMR and X-ray crystallography to map electronic/steric interactions between these moieties and target proteins .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Key steps include:
- Coupling agents : Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMAP (4-dimethylaminopyridine) for efficient amide bond formation between quinoline and dihydrobenzo[d][1,4]dioxine precursors .
- Temperature control : Maintain 0–5°C during imidazole substitution to minimize side reactions .
- Purification : Employ gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate intermediates, followed by recrystallization in ethanol for final product purity .
Advanced Research Questions
Q. How should researchers resolve contradictions in biological activity data across structurally similar analogs?
Discrepancies often arise from subtle structural variations. For example:
- Substituent effects : A 4-ethylbenzo[d]thiazole group (as in ) may enhance solubility but reduce target affinity compared to 4,6-dimethyl analogs ().
- Methodological steps :
- Comparative SAR analysis : Use LC-MS and HPLC to correlate substituent polarity with bioavailability .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify steric clashes or electrostatic mismatches in binding pockets .
- In vitro validation : Test analogs against isogenic cell lines to isolate mechanism-driven activity differences .
Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in complex biological systems?
A multi-modal approach is essential:
- Protein interaction profiling :
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics with suspected targets (e.g., kinases or DNA topoisomerases) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts post-treatment .
- Pathway analysis :
- RNA-seq or phosphoproteomics : Identify dysregulated pathways (e.g., apoptosis or DNA repair) in treated vs. untreated cells .
- CRISPR-Cas9 knockout screens : Validate candidate targets by assessing resistance in knockout models .
Q. How can researchers design derivatives to improve selectivity for specific biological targets?
Derivative design should balance structural novelty and target specificity:
- Scaffold hybridization : Fuse the quinoline-imidazole core with triazole or indole moieties to exploit secondary binding pockets (e.g., ’s 8-hydroxyquinoline-indole hybrids) .
- Substituent tuning :
- Electron-withdrawing groups (e.g., -CF₃) on the benzo[d]thiazole ring to enhance metabolic stability .
- PEGylation of the carboxamide side chain to reduce off-target interactions .
- Validation workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
